Fragment Library Compliance and Physicochemical Profile
The compound is explicitly marketed as a 'fragment molecule' for drug discovery, implying compliance with fragment-based screening guidelines. Its molecular weight (256.64 g/mol) falls within the Astex 'Rule of Three' (MW <300 Da), which is a standard criterion for fragment libraries . This contrasts with larger, more complex benzodioxole-containing leads like tadalafil (MW: 389.40 g/mol) , positioning it as a smaller, more efficient starting point for hit identification. While no direct comparative screening data exists, its physicochemical profile is demonstrably 'fragment-like', whereas many benzodioxole-containing drugs are not.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 256.64 g/mol |
| Comparator Or Baseline | Rule of Three limit: ≤300 g/mol; Tadalafil: 389.40 g/mol |
| Quantified Difference | Target is 43.36 Da below the Ro3 limit and 132.76 Da smaller than Tadalafil. |
| Conditions | Fragment-Based Drug Discovery design guidelines |
Why This Matters
A smaller molecular weight provides a higher ligand efficiency potential and leaves more room for optimization during hit-to-lead campaigns, making it a superior starting point for FBDD compared to larger, more complex analogs.
- [1] TargetMol. Acetamide, n-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-chloro- (TPL05308). https://www.targetmol.cn/compound/en30015050 View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
- [3] DrugBank. Tadalafil (DB00813). https://go.drugbank.com/drugs/DB00813 View Source
